molecular formula C8H8BrClFNO2 B1613797 2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride CAS No. 1136881-78-1

2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride

Cat. No.: B1613797
CAS No.: 1136881-78-1
M. Wt: 284.51 g/mol
InChI Key: DMJFFXNNAZTUMY-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride is a synthetic compound with significant potential in various scientific fields. This compound is characterized by the presence of amino, bromo, and fluoro groups attached to a phenyl ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.

    Reaction with Glyoxylic Acid: The 4-bromo-2-fluoroaniline is reacted with glyoxylic acid under acidic conditions to form the corresponding imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield 2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid.

    Hydrochloride Formation: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chloro-2-fluorophenyl)acetic Acid Hydrochloride
  • 2-Amino-2-(4-bromo-2-chlorophenyl)acetic Acid Hydrochloride
  • 2-Amino-2-(4-bromo-2-methylphenyl)acetic Acid Hydrochloride

Uniqueness

2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-2-(4-bromo-2-fluorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJFFXNNAZTUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647092
Record name Amino(4-bromo-2-fluorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136881-78-1
Record name Amino(4-bromo-2-fluorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride
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2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride
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